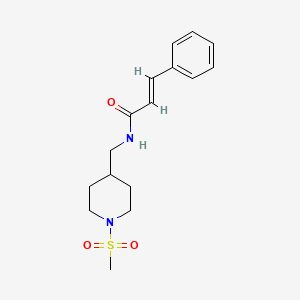

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide” is a compound that is related to a class of compounds known as tricyclic amine compounds . These compounds are used as inhibitors of cyclin-dependent kinase 2 (CDK2) for treating cancer . The preferred compounds in this class include N-(1-(methylsulfonyl)piperidin-4-yl)-4,5-dihydro-lH-imidazo[4,5-h]quinazolin-8-amine and the corresponding 6,8-dihydro-5H-pyrazolo[3,4-h]quinazolin-2-amine .

Scientific Research Applications

Structure and Activity Relationships

- Structural Determination : The crystal structure of related cinnamamide derivatives like 3,4-methylenedioxy-cinnamoyl piperidide, used in clinical antiepileptic treatments, has been elucidated, emphasizing the significance of structural determinations of cinnamamides (Lin & Shen, 1982).

- Structure-Activity Relationship Studies : Piperine, the active ingredient in a traditional epilepsy treatment, led to the development of N-(3,4-methylenedioxy-cinnamoyl)-piperidine, with modifications enhancing its anticonvulsant activity. This highlights the importance of structural modifications in enhancing biological activities (Li & Wang, 1995).

Pharmacological Applications

- Phospholipase A2 Inhibition : Certain benzenesulfonamides, including N-(phenylalkyl)piperidine derivatives, have been synthesized and evaluated as potent inhibitors of membrane-bound phospholipase A2, indicating potential applications in cardiovascular diseases (Oinuma et al., 1991).

- Central Nervous System Disorders : N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have shown potential as selective 5-HT7 receptor antagonists, indicating their use in treating CNS disorders (Canale et al., 2016).

Material Science Applications

- Ionic Liquid Electrolytes : N-methyl-N-butyl-piperidinium bis(trifluoromethanesulfonyl) imide, a novel room temperature ionic liquid, shows promise in improving the dischargeability and reversibility of sulfur cathodes in batteries, suggesting its use in energy storage technologies (Yuan et al., 2006).

Mechanism of Action

Target of Action

The compound N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide, also known as (2E)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]-3-phenylprop-2-enamide, is a derivative of piperidine . Piperidine derivatives are known to have a wide range of biological activities and are utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .

Mode of Action

It is known that piperidine derivatives can interact with various targets depending on their specific structure . For example, some piperidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle .

Biochemical Pathways

If the compound acts as a cdk inhibitor, it could affect cell cycle regulation and potentially have antitumor activity .

Result of Action

If the compound acts as a cdk inhibitor, it could potentially inhibit cell proliferation and induce cell cycle arrest, which could have antitumor effects .

properties

IUPAC Name |

(E)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3S/c1-22(20,21)18-11-9-15(10-12-18)13-17-16(19)8-7-14-5-3-2-4-6-14/h2-8,15H,9-13H2,1H3,(H,17,19)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEOYMXEJWEXMR-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)cinnamamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Oxan-4-yloxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2931462.png)

![(E)-ethyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2931469.png)

![(7As)-spiro[5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazole-3,3'-oxetane]](/img/structure/B2931473.png)

![1-[4-(2-Phenoxyethyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931477.png)

![(Z)-3,4-dimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931478.png)

![N-(2,5-dimethylphenyl)-2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2931481.png)

![3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2931485.png)